8-methoxy-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the chromenone ring using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Diazepane Moiety: This is done through a nucleophilic substitution reaction where the diazepane ring is introduced to the chromenone core.
Final Coupling with Pyrazole: The final step involves coupling the pyrazole ring to the sulfonylated diazepane-chromenone intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to a hydroxyl group.
Substitution: The sulfonyl group and the methoxy group can be substituted under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced chromenone compounds, and various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, this compound holds potential as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar chromenone core structure.
Pyrazoles: Compounds containing the pyrazole ring.
Sulfonylated Compounds: Compounds with sulfonyl groups attached to various moieties.
Uniqueness
What sets 8-methoxy-3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-2H-chromen-2-one apart is its unique combination of functional groups. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
8-methoxy-3-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-22-13-15(12-21-22)31(27,28)24-8-4-7-23(9-10-24)19(25)16-11-14-5-3-6-17(29-2)18(14)30-20(16)26/h3,5-6,11-13H,4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFODKJGBHNBYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.